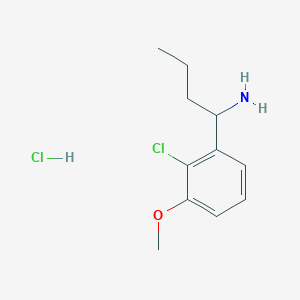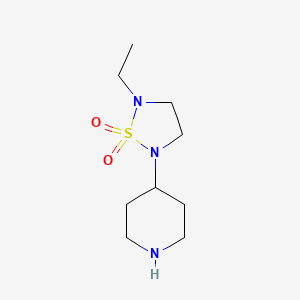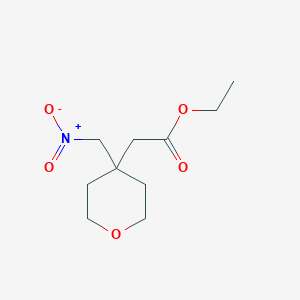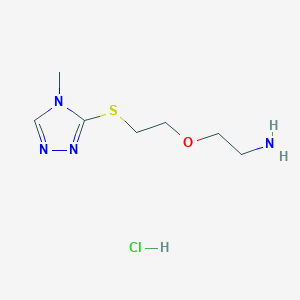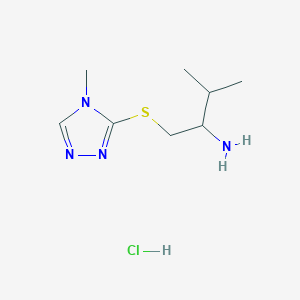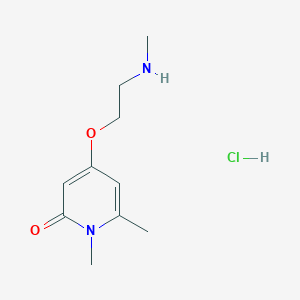
1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride
Descripción general
Descripción
1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride, also known as DMME-HCl, is a novel compound with a wide range of applications in scientific research. It has been extensively studied for its potential applications in biochemistry, physiology, and pharmacology due to its unique chemical structure. DMME-HCl has been found to possess a number of interesting properties, such as high solubility in water, a low melting point, and excellent stability. These properties make DMME-HCl an ideal compound for a variety of scientific experiments.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride has been explored for its application in Alzheimer's disease research, particularly in the development of amyloid imaging ligands. These ligands are crucial for measuring amyloid in vivo in the brain of patients with Alzheimer's disease. Amyloid imaging techniques, using PET amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), have shown significant potential in enabling early detection of Alzheimer's disease. These ligands have demonstrated the ability to differentiate between Alzheimer's disease patients and age-matched healthy controls by detecting increases in amyloid in the brain, making them invaluable tools in the evaluation of new antiamyloid therapies (Nordberg, 2007).
Toxicology and Environmental Impact
The compound and its derivatives have also been subjects of toxicological studies, highlighting the biological consequences of exposure in humans. Studies have provided extensive data on the toxicology of similar compounds, emphasizing the importance of understanding the biological effects and environmental toxicology of these materials. This knowledge is crucial for assessing the safety and potential risks associated with the use of such compounds in various applications (Kennedy, 2001).
Corrosion Inhibition
Research into quinoline derivatives, which share structural similarities with 1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride, has demonstrated their efficacy as anticorrosive materials. These compounds are noted for their high electron density and ability to form stable chelating complexes with metallic surfaces, thus protecting against corrosion. This property is particularly valuable in industrial applications where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).
Drug Delivery Systems
The chemical modification of biopolymers to create new ethers and esters with specific properties is another area of application. For instance, the modification of xylan into novel esters for drug delivery applications illustrates the potential of utilizing such compounds in the development of new materials for biomedical applications. These modifications can lead to the creation of biopolymer-based nanoparticles for targeted drug delivery, showcasing the versatility and applicability of these compounds in advanced medical therapies (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Propiedades
IUPAC Name |
1,6-dimethyl-4-[2-(methylamino)ethoxy]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8-6-9(14-5-4-11-2)7-10(13)12(8)3;/h6-7,11H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDWNUYLPOIMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Diethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471380.png)
